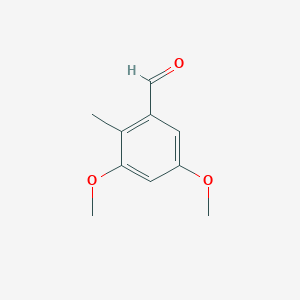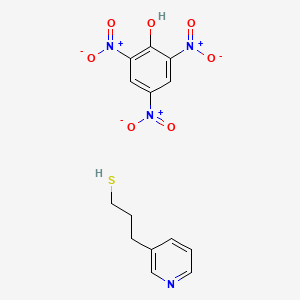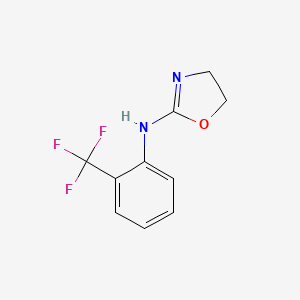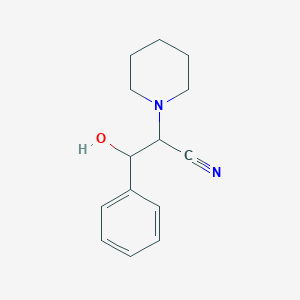
3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions and the use of efficient catalysts to ensure high yield and purity. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as phenylsilane. The conditions often involve the use of metal catalysts like gold(I) complexes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of piperidinones .
Scientific Research Applications
3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, the compound may undergo hydroxyl oxidation, amination, and imine reduction via a metal catalyst. This process involves the formation of hydroxyamine intermediates and the creation of new C-N bonds .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A derivative of piperidine with a ketone group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness: 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile is unique due to its specific structure, which includes a hydroxyl group, a phenyl group, and a nitrile group.
Properties
CAS No. |
64399-76-4 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile |
InChI |
InChI=1S/C14H18N2O/c15-11-13(16-9-5-2-6-10-16)14(17)12-7-3-1-4-8-12/h1,3-4,7-8,13-14,17H,2,5-6,9-10H2 |
InChI Key |
VVOLPFYPCCYZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C#N)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
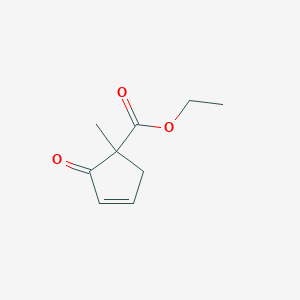

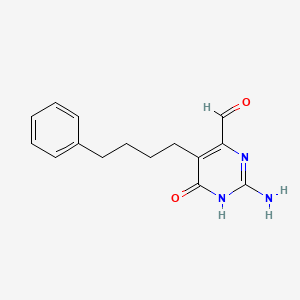
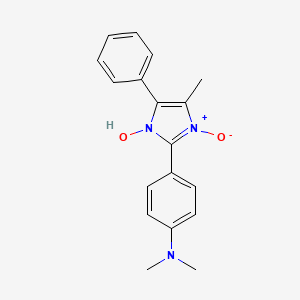
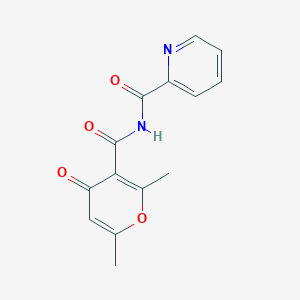
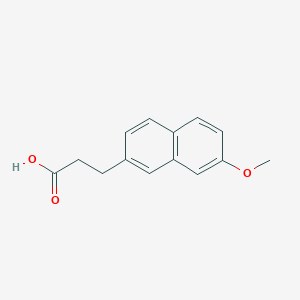
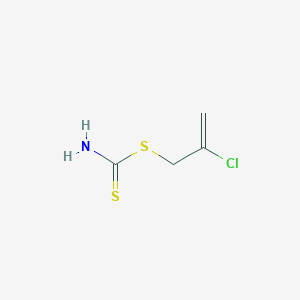
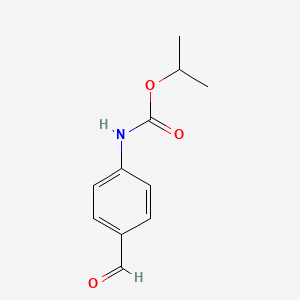
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
